N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide
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Overview
Description
N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a complex organic compound that features a combination of methoxyethyl, methoxyphenyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Amination: The thiadiazole derivative is then reacted with 4-methoxyaniline to introduce the methoxyphenylamino group.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 2-methoxyethylamine to form the oxalamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: The oxalamide group can be reduced to primary or secondary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide involves its interaction with specific molecular targets. The methoxyphenylamino group can interact with enzymes or receptors, modulating their activity. The thiadiazole ring can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyethyl)-N2-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide
- N1-(2-methoxyethyl)-N2-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)urea
Uniqueness
N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is unique due to the presence of the oxalamide group, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.
Properties
IUPAC Name |
N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-28-12-11-21-17(26)18(27)22-14-5-3-13(4-6-14)19-24-25-20(30-19)23-15-7-9-16(29-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,27)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWFVUANJDABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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